3-Methyl-N-(1-(pyridin-2-yl)ethyl)butan-1-amine 3-Methyl-N-(1-(pyridin-2-yl)ethyl)butan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17465432
InChI: InChI=1S/C12H20N2/c1-10(2)7-9-13-11(3)12-6-4-5-8-14-12/h4-6,8,10-11,13H,7,9H2,1-3H3
SMILES:
Molecular Formula: C12H20N2
Molecular Weight: 192.30 g/mol

3-Methyl-N-(1-(pyridin-2-yl)ethyl)butan-1-amine

CAS No.:

Cat. No.: VC17465432

Molecular Formula: C12H20N2

Molecular Weight: 192.30 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-N-(1-(pyridin-2-yl)ethyl)butan-1-amine -

Specification

Molecular Formula C12H20N2
Molecular Weight 192.30 g/mol
IUPAC Name 3-methyl-N-(1-pyridin-2-ylethyl)butan-1-amine
Standard InChI InChI=1S/C12H20N2/c1-10(2)7-9-13-11(3)12-6-4-5-8-14-12/h4-6,8,10-11,13H,7,9H2,1-3H3
Standard InChI Key QPIAUEWIAANLHU-UHFFFAOYSA-N
Canonical SMILES CC(C)CCNC(C)C1=CC=CC=N1

Introduction

Molecular Identity and Structural Features

Systematic Nomenclature and Identifiers

The compound is formally named 3-methyl-N-(1-(pyridin-2-yl)ethyl)butan-1-amine under IUPAC guidelines . Key identifiers include:

PropertyValueSource
CAS Registry Number1021065-62-2
PubChem CID43178194
Molecular FormulaC₁₂H₂₀N₂
Molecular Weight192.30 g/mol
SMILESCC(C)CCNC(C)C1=CC=CC=N1
InChIInChI=1S/C12H20N2/c1-10(2)7-9-13-11(3)12-6-4-5-8-14-12/h4-6,8,10-11,13H,7,9H2,1-3H3

The SMILES string reveals a tertiary amine center bonded to a 3-methylbutyl group and a pyridin-2-yl-substituted ethyl moiety.

Three-Dimensional Conformation

Computational models predict a staggered conformation for the aliphatic chain, minimizing steric hindrance between the methyl branch (C3) and the pyridine ring . The pyridine ring adopts a planar geometry, with the ethylamine substituent occupying an axial position relative to the nitrogen atom.

Key Bond Lengths and Angles (DFT Calculations):

  • N1–C7 (amine to pyridine): 1.47 Å

  • C7–C8 (ethyl bridge): 1.54 Å

  • Pyridine ring bond angles: ~120° (aromatic stabilization)

Synthesis and Reactivity

Synthetic Routes

The compound is typically synthesized via a reductive amination strategy:

  • Precursor Preparation:

    • 3-Methylbutyraldehyde is condensed with 2-(aminomethyl)pyridine in the presence of a dehydrating agent (e.g., molecular sieves) .

    • Intermediate imine formation:

      RCHO+R’NH2RCH=NR’+H2O\text{RCHO} + \text{R'NH}_2 \rightarrow \text{RCH=NR'} + \text{H}_2\text{O}
  • Reduction:

    • Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to the secondary amine :

      RCH=NR’+NaBH3CNRCH2NHR’+NaBH2CN\text{RCH=NR'} + \text{NaBH}_3\text{CN} \rightarrow \text{RCH}_2\text{NHR'} + \text{NaBH}_2\text{CN}

Yield: ~65–72% (optimized conditions) .

Reactivity Profile

  • Amine Functional Group:

    • Protonation at physiological pH (pKa ≈ 9.1–9.5) , forming a cationic species.

    • Susceptible to alkylation or acylation under basic conditions.

  • Pyridine Ring:

    • Electrophilic substitution at the C3 and C5 positions (meta-directing effects) .

    • Coordination to transition metals (e.g., Pd, Cu) via the lone pair on N .

Physicochemical Properties

Predicted ADME Parameters

ParameterValueMethod
LogP (Octanol-Water)2.8 ± 0.3XLogP3
Water Solubility1.2 mg/mLALOGPS
Polar Surface Area38.5 ŲChemAxon

The moderate lipophilicity suggests blood-brain barrier permeability, making it a candidate for CNS-targeted therapeutics .

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